molecular formula C17H16FN5O4 B13402171 N-Benzoyl-3-deoxy-3-fluoro-adenosin

N-Benzoyl-3-deoxy-3-fluoro-adenosin

Cat. No.: B13402171
M. Wt: 373.3 g/mol
InChI Key: VYUHZFMIVSJGRA-UHFFFAOYSA-N
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Description

N-(9-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a purine base linked to a benzamide group through a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the Fluorine and Hydroxyl Groups: Fluorination and hydroxylation are critical steps that require specific reagents and conditions. Fluorine can be introduced using reagents like diethylaminosulfur trifluoride (DAST), while hydroxyl groups can be added through oxidation reactions.

    Coupling with the Purine Base: The purine base is then coupled with the tetrahydrofuran ring through a nucleophilic substitution reaction. This step often requires the use of a strong base and a suitable solvent to ensure high yield and purity.

    Formation of the Benzamide Group: Finally, the benzamide group is introduced through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-(9-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups present in the compound can be oxidized to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form alcohols or amines. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used for this purpose.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4, H2/Pd

    Substitution: NaN3, KCN, NH3

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(9-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide has numerous applications in scientific research:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis. It can be used to develop new materials, catalysts, and ligands.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms, protein-ligand interactions, and cellular processes.

    Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer, viral infections, and neurological disorders.

    Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(9-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity, activation of signaling pathways, and alteration of gene expression.

Comparison with Similar Compounds

N-(9-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide can be compared with other similar compounds, such as:

    N-(9-((2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide: This compound lacks the fluorine atom, which can affect its reactivity and biological activity.

    N-(9-((2R,3S,4S,5R)-4-Chloro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide: The presence of a chlorine atom instead of fluorine can lead to different chemical and biological properties.

    N-(9-((2R,3S,4S,5R)-4-Methyl-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide:

These comparisons highlight the unique features of N-(9-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide and its potential advantages in various applications.

Properties

Molecular Formula

C17H16FN5O4

Molecular Weight

373.3 g/mol

IUPAC Name

N-[9-[4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide

InChI

InChI=1S/C17H16FN5O4/c18-11-10(6-24)27-17(13(11)25)23-8-21-12-14(19-7-20-15(12)23)22-16(26)9-4-2-1-3-5-9/h1-5,7-8,10-11,13,17,24-25H,6H2,(H,19,20,22,26)

InChI Key

VYUHZFMIVSJGRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)F)O

Origin of Product

United States

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